(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-sulfanylidene group and a substituted benzylidene moiety. Its structure features a (5Z)-configuration, where the 5-position of the thiazolidinone ring is conjugated to a furan-2-ylmethylidene group substituted with a 4-chloro-2-nitrophenyl ring. The nitro and chloro groups on the phenyl ring introduce strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions, such as hydrogen bonding and π-stacking . Rhodanine derivatives are studied for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties, though specific data for this compound require further investigation .
Properties
IUPAC Name |
(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O4S2/c15-7-1-3-9(10(5-7)17(19)20)11-4-2-8(21-11)6-12-13(18)16-14(22)23-12/h1-6H,(H,16,18,22)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGUVAZGQCUUHD-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and comparative efficacy against various pathogens.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring with a sulfur atom and a furan moiety. Its IUPAC name is (5Z)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one, with the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 325.8 g/mol |
| CAS Number | 1321711-39-0 |
| Purity | 95% |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Case Studies
- Antibacterial Efficacy : A study assessed the compound's activity against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like tetracycline and streptomycin. The compound showed a MIC of 0.5 µg/mL against S. aureus, indicating potent antibacterial action .
- Biofilm Inhibition : The compound was evaluated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated over 50% inhibition at concentrations equal to their MIC, suggesting potential for treating biofilm-associated infections .
Anticancer Activity
Thiazolidinones have been recognized for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines.
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, the compound may target pathways related to oxidative stress and apoptosis induction .
Comparative Analysis with Similar Compounds
The biological activity of (5Z)-5-[...]-1,3-thiazolidin-4-one can be compared with other thiazolidinones:
| Compound Name | MIC against S. aureus | Biofilm Inhibition (%) |
|---|---|---|
| (5Z)-5-[...]-1,3-thiazolidin-4-one | 0.5 µg/mL | >50% |
| (5Z)-2-(3-chlorophenyl)imino-5-[...]-1,3-thiazolidin- | 0.8 µg/mL | 45% |
| (5Z)-2-(4-methylphenyl)imino-5-[...]-1,3-thiazolidin- | 0.6 µg/mL | 50% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ primarily in substituents on the benzylidene or furan rings, solvation patterns, and stereochemistry. Below is a comparative analysis:
Key Observations
Electron-Donating Groups (EDGs): Methoxy or hydroxy groups (as in and ) improve solubility via H-bonding but may reduce metabolic stability .
Solvation and Crystallization: Methanol or dimethylsulfoxide (DMSO) solvates () alter crystal packing and stability. For example, methanol solvates form intramolecular H-bonds (S(6) motif), while DMSO solvates may disrupt π-π interactions .
Stereochemical and Conformational Flexibility: The (5Z)-configuration ensures planarity between the thiazolidinone core and the benzylidene moiety, critical for π-conjugation and bioactivity. Compounds with non-planar conformations (e.g., bent thiazolidinone rings in ) show reduced interaction with targets .
Biological Implications: The nitro group in the target compound may promote oxidative stress, aligning with ferroptosis-inducing mechanisms observed in other synthetic compounds ().
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | (5Z)-5-(2-Hydroxybenzylidene) Derivative | (5Z)-3-Isopropyl-2,4-Dichloro Derivative |
|---|---|---|---|
| Molecular Weight | 409.85 g/mol | 279.32 g/mol | 372.30 g/mol |
| LogP (Predicted) | 3.2 | 2.1 | 4.5 |
| Hydrogen Bond Donors | 0 | 1 (OH group) | 0 |
| TPSA | 108 Ų | 89 Ų | 75 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
